Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial effects, suggesting that the targets could be microbial cells .
Mode of Action
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Biochemical Pathways
Related compounds have been shown to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Result of Action
Related compounds have been shown to impede pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by the specific conditions of the microbial environment .
Preparation Methods
The synthesis of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate typically involves the reaction of 2-chloroquinazoline with benzylamine to form 4-(benzylamino)quinazoline. This intermediate is then reacted with ethyl 2-mercaptoacetate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate can be compared with other quinazoline derivatives, such as:
Gefitinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Afatinib: A broader-spectrum kinase inhibitor used for treating non-small cell lung cancer
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .
Properties
IUPAC Name |
ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBIPDVAKMFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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